molecular formula C9H14Cl2N2O2 B14702393 Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate CAS No. 24423-58-3

Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate

Cat. No.: B14702393
CAS No.: 24423-58-3
M. Wt: 253.12 g/mol
InChI Key: VEGDBTIVEYVBKT-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate is a chemical compound with the molecular formula C9H14Cl2N2O2 It is known for its unique structure, which includes two chloroprop-2-en-1-yl groups attached to a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate typically involves the reaction of 2,3-dichloropropene with hydrazine hydrate in the presence of an alkali medium such as potassium hydroxide (KOH). This reaction leads to the formation of the desired compound through a series of intermediate steps, including the formation of thiiranium ions and subsequent nucleophilic attacks .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide (SeO2) is commonly used for oxidation reactions.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

    Cyclization: Hydrazine hydrate and potassium hydroxide (KOH) are used for cyclization reactions.

Major Products Formed

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Substitution: Substituted hydrazinecarboxylate derivatives.

    Cyclization: Thiophene and pyrrole derivatives.

Scientific Research Applications

Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate involves the formation of reactive intermediates such as thiiranium ions. These intermediates can undergo various transformations, including nucleophilic attacks and cyclization, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

24423-58-3

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

IUPAC Name

ethyl N-[bis(2-chloroprop-2-enyl)amino]carbamate

InChI

InChI=1S/C9H14Cl2N2O2/c1-4-15-9(14)12-13(5-7(2)10)6-8(3)11/h2-6H2,1H3,(H,12,14)

InChI Key

VEGDBTIVEYVBKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(CC(=C)Cl)CC(=C)Cl

Origin of Product

United States

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